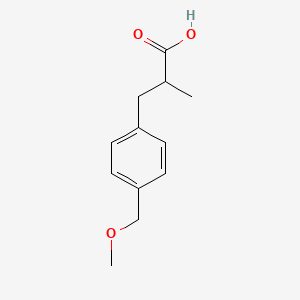
Tert-butyl 2-(piperidin-3-ylmethoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(piperidin-3-yl)methoxy]acetate is an organic compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(piperidin-3-yl)methoxy]acetate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for tert-butyl 2-[(piperidin-3-yl)methoxy]acetate would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(piperidin-3-yl)methoxy]acetate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Corresponding alcohol.
Substitution: Corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 2-[(piperidin-3-yl)methoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of piperidine-containing compounds and their biological activities.
Industry: Used in the production of fine chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(piperidin-3-yl)methoxy]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can serve as a pharmacophore, a part of the molecule responsible for its biological activity. The ester group can be hydrolyzed in vivo to release the active piperidine derivative, which can then exert its effects on the target.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-piperidin-3-ylethyl)carbamate: Similar structure but with a carbamate group instead of an ester.
Tert-butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate: Contains a trifluoromethyl group and a carbamate group.
Tert-butyl (2-morpholin-2-ylethyl)carbamate: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
Tert-butyl 2-[(piperidin-3-yl)methoxy]acetate is unique due to its specific combination of a piperidine ring and an ester group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 2-(piperidin-3-ylmethoxy)acetate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)9-15-8-10-5-4-6-13-7-10/h10,13H,4-9H2,1-3H3 |
InChI Key |
TWAMHEYEORILOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


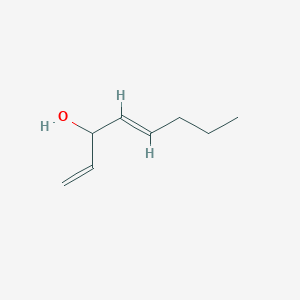

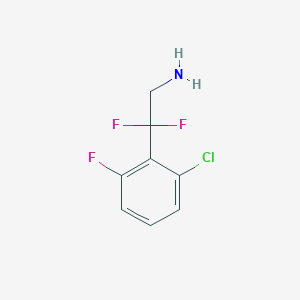
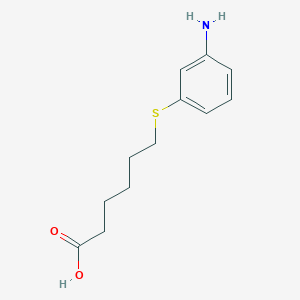
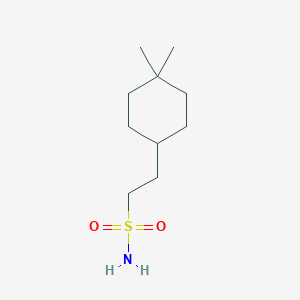
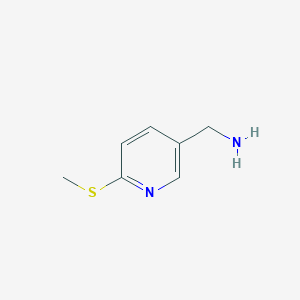
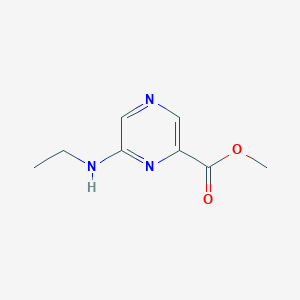
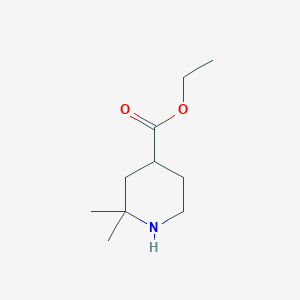
![[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride](/img/structure/B13519755.png)
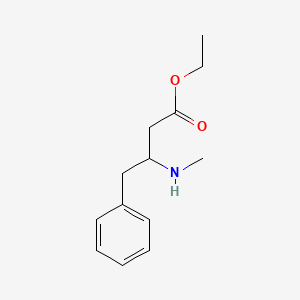

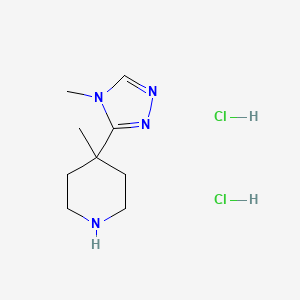
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)
